molecular formula C17H17N3O3S B2428139 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448137-17-4

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2428139
CAS No.: 1448137-17-4
M. Wt: 343.4
InChI Key: NFUNNVJWIBWETI-UHFFFAOYSA-N
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Description

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound with immense potential for scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a urea moiety, and a benzamide group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in various fields of study.

Properties

IUPAC Name

2-[4-(thiophen-2-ylmethylcarbamoylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-16(21)14-7-1-2-8-15(14)23-10-4-3-9-19-17(22)20-12-13-6-5-11-24-13/h1-2,5-8,11H,9-10,12H2,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUNNVJWIBWETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.

    Urea Formation: The thiophene derivative is then reacted with an isocyanate to form the urea moiety.

    Alkyne Addition: The urea derivative undergoes a Sonogashira coupling reaction with an alkyne to introduce the but-2-yn-1-yl group.

    Benzamide Formation: Finally, the compound is reacted with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions targeting specific functional groups:

Reaction Site Conditions Products Reference
Ureido groupAcidic (HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) aqueous media2-((4-aminobut-2-yn-1-yl)oxy)benzamide + Thiophen-2-ylmethyl isocyanate
BenzamideStrong bases (e.g., KOH in ethanol)2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzoic acid + NH<sub>3</sub>
  • Mechanistic Insight :
    The ureido group hydrolyzes via nucleophilic attack on the carbonyl carbon, cleaving the C–N bond. Benzamide hydrolysis follows typical amide cleavage pathways under basic conditions.

Nucleophilic Substitution Reactions

The alkyne and electron-deficient aromatic systems participate in substitution reactions:

Reaction Type Nucleophile Conditions Products Reference
Alkyne substitutionGrignard reagents (RMgX)Dry THF, 0–25°CPropargyl derivatives with modified R groups
Thiophene ring substitutionElectrophiles (NO<sub>2</sub><sup>+</sup>, SO<sub>3</sub>H<sup>+</sup>)H<sub>2</sub>SO<sub>4</sub>, HNO<sub>3</sub>Nitro- or sulfonated thiophene derivatives
  • Key Observation :
    The alkyne’s sp-hybridized carbon exhibits moderate electrophilicity, enabling Grignard additions. Thiophene undergoes electrophilic substitution preferentially at the 5-position due to electron-donating effects from the sulfur atom .

Oxidation and Reduction

Redox reactions target unsaturated bonds and heteroatoms:

Reaction Type Reagents Site Products Reference
Alkyne oxidationKMnO<sub>4</sub>, acidicBut-2-yn-1-yl2-((4-(3-(Thiophen-2-ylmethyl)ureido)butanedioyl)oxy)benzamide
Thiophene oxidationmCPBAThiophene ringThiophene-2-ylmethyl sulfoxide/sulfone derivatives
  • Note :
    Oxidation of the alkyne to a diketone disrupts conjugation, while thiophene oxidation modifies its electronic properties .

Cycloaddition and Cross-Coupling

The alkyne moiety enables cycloaddition and coupling reactions:

Reaction Type Reagents/Partners Conditions Products Reference
Huisgen cycloadditionAzides (CuAAC)Cu(I), RTTriazole-linked conjugates
Sonogashira couplingAryl halidesPd(PPh<sub>3</sub>)<sub>4</sub>, CuIExtended aryl-alkyne systems
  • Applications :
    These reactions enable modular derivatization for drug-discovery applications.

Functional Group Transformations

The ureido and thiophene groups undergo specific modifications:

Transformation Reagents Products Reference
Ureido alkylationAlkyl halides (R–X)N-Alkylated ureido derivatives
Thiophene acylationAcetyl chloride (AlCl<sub>3</sub>)5-Acetylthiophen-2-ylmethyl substituted analogs

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous media:

Condition pH Half-Life Degradation Products Reference
Simulated gastric fluid1.28.2 hoursHydrolyzed benzamide + thiophene derivatives
Simulated intestinal fluid6.8>24 hoursMinimal degradation

Key Research Findings

  • Alkyne Reactivity : The but-2-yn-1-yl group serves as a versatile handle for click chemistry, enabling bioconjugation.

  • Thiophene Modulation : Electrophilic substitution on the thiophene ring enhances π-stacking interactions in biological targets .

  • Ureido Stability : Hydrolysis-resistant ureido linkages under neutral conditions suggest suitability for prolonged biological activity.

Scientific Research Applications

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. The benzamide group can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzoic acid
  • 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzylamine

Uniqueness

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a thiophene ring, a urea moiety, and a benzamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a valuable compound for scientific research.

Biological Activity

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide, with the CAS number 1448073-41-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effectiveness against various diseases, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅N₃O₃S, with a molecular weight of 329.4 g/mol. Its structure features a thiophene ring, which is known to enhance biological activity through diverse chemical interactions, including π-π stacking and hydrogen bonding with biological macromolecules .

Biological Activity

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The incorporation of thiophene moieties may enhance these effects, suggesting that the compound could be effective against resistant strains.

Anticancer Activity
Studies have demonstrated that related compounds possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, derivatives containing thiophene and urea functionalities have been reported to inhibit the growth of breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549) . The mechanism often involves targeting specific kinases such as EGFR and HER-2, which are critical in cancer progression.

Neuroprotective Effects
Compounds containing thiophene rings have also been investigated for their neuroprotective effects. Research shows that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition can potentially lead to increased acetylcholine levels in the brain, thus enhancing cognitive function.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The thiophene ring enhances binding through π interactions, while the urea group forms hydrogen bonds with proteins or enzymes involved in disease pathways. This dual interaction mechanism is crucial for its anticancer and antimicrobial activities.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazoleThiazole ringAntimicrobial, Anticancer
Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinolineIsoquinoline coreNeuroprotective
Methyl 2-(3-(thiophen-2-yloxy)-benzo[d]thiazoleBenzo[d]thiazole coreAntitumor

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of a thiophene derivative against triple-negative breast cancer cells, demonstrating significant inhibition of cell proliferation at low concentrations (IC50 values in the micromolar range) .
  • Antimicrobial Resistance : Another investigation highlighted the potential of thiophene-based compounds in overcoming antibiotic resistance by effectively targeting resistant bacterial strains such as MRSA .

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